DAT Binding Affinity vs. Cocaine in a Head‑to‑Head [¹²⁵I]RTI‑55 Assay
In a direct head‑to‑head comparison using the same [¹²⁵I]RTI‑55 radioligand binding assay, 4‑[bis(4‑fluorophenyl)methoxy]piperidine (compound 14) demonstrated an IC₅₀ of 17.0 ± 1.0 nM for the dopamine transporter, which is approximately 10.7‑fold more potent than cocaine tested under identical conditions (IC₅₀ = 182 nM) [1]. This quantitative difference was observed in the same experimental series, eliminating inter‑laboratory or inter‑assay variability as confounding factors [1].
| Evidence Dimension | DAT binding affinity (IC₅₀) measured by [¹²⁵I]RTI‑55 displacement |
|---|---|
| Target Compound Data | IC₅₀ = 17.0 ± 1.0 nM |
| Comparator Or Baseline | Cocaine: IC₅₀ = 182 nM (same assay, same study) |
| Quantified Difference | ~10.7-fold greater potency (17.0 vs. 182 nM) |
| Conditions | [¹²⁵I]RTI-55 radioligand binding assay in rat striatal membranes; Lapa & Lapa 2019, Table 1 |
Why This Matters
A >10‑fold improvement in DAT binding potency over the reference inhibitor cocaine directly informs dose–response experimental design and distinguishes this compound for applications where high DAT occupancy at low concentrations is required.
- [1] Lapa, G.B. & Lapa, A.A. Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Mendeleev Commun., 2019, 29(2), 203–205. DOI: 10.1016/j.mencom.2019.03.030. View Source
